4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester
Overview
Description
4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C19H22BFO3 and its molecular weight is 328.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acid derivatives are generally known to interact with various biological targets, including enzymes and receptors, due to their ability to form reversible covalent bonds with diols, a functional group present in many biomolecules .
Mode of Action
The compound is a boronic acid derivative and is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The boronic ester serves as a relatively stable, readily prepared, and environmentally benign organoboron reagent .
Biochemical Pathways
Boronic acid derivatives are known to participate in various biochemical pathways due to their ability to interact with different biological targets .
Pharmacokinetics
It’s important to note that the susceptibility to hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological ph . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Boronic acid derivatives are known for their diverse biological activities, which can range from antibacterial to anticancer effects, depending on their specific structures and targets .
Action Environment
Environmental factors such as pH can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which could affect the compound’s stability and reactivity, is considerably accelerated at physiological pH .
Biochemical Analysis
Biochemical Properties
4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester plays a significant role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. One of the primary interactions is with proteases, where it acts as an inhibitor by forming a reversible covalent bond with the active site serine residue. This interaction is crucial in regulating protease activity and has implications in therapeutic applications. Additionally, this compound can interact with other biomolecules such as nucleic acids and carbohydrates, forming stable complexes that can be utilized in biochemical assays and drug delivery systems .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in cell proliferation, apoptosis, and differentiation. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by forming a covalent bond with the active site residues. This inhibition can be reversible or irreversible, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity. These interactions can lead to changes in the expression of genes involved in various cellular processes, including metabolism, cell cycle regulation, and stress response .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the formation of boronic acid and other degradation products. In in vitro studies, the effects of this compound on cellular function can be observed over a period of hours to days, depending on the concentration and exposure time. Long-term exposure to this compound can result in sustained inhibition of enzyme activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, it can lead to adverse effects such as cytotoxicity, organ damage, and systemic toxicity. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The effects of this compound on metabolic flux and metabolite levels can be significant, particularly in tissues with high metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm, nucleus, or mitochondria. The localization and accumulation of this compound can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it can be localized to the nucleus by interacting with nuclear localization signals or to the mitochondria by binding to mitochondrial targeting sequences. The subcellular localization of this compound can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Properties
IUPAC Name |
2-(2-fluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)16-11-10-15(12-17(16)21)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZQURYDPPCTSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.